molecular formula C24H28N4O2 B2986166 N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1190003-12-3

N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Katalognummer: B2986166
CAS-Nummer: 1190003-12-3
Molekulargewicht: 404.514
InChI-Schlüssel: LICYJDUYAPHOGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a spirocyclic triazole derivative featuring a 1,4,8-triazaspiro[4.5]decane core substituted with a 3-oxo group, an m-tolyl (3-methylphenyl) moiety at position 2, and an N-(3,5-dimethylphenyl)acetamide side chain. The compound’s physicochemical properties, such as moderate lipophilicity (logP ~4–5 range inferred from analogs) and molecular weight (~450–500 g/mol), align with drug-like characteristics .

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-5-4-6-19(12-16)22-23(30)27-24(26-22)7-9-28(10-8-24)15-21(29)25-20-13-17(2)11-18(3)14-20/h4-6,11-14H,7-10,15H2,1-3H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICYJDUYAPHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure

The compound features a unique structure characterized by a triazaspirodecane moiety, which contributes to its biological activity. The molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2 with a molecular weight of approximately 342.41 g/mol.

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It has been suggested that the compound can bind to particular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Viability : In vitro studies show that it reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Mechanistic Insights : The compound has been observed to affect macromolecular synthesis (DNA, RNA, and proteins), which is crucial for cancer cell proliferation .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent:

  • Inhibition of Pathogens : It displays activity against various bacterial strains, suggesting its utility in treating infections.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerReduced cell viability in cancer lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic pathways

Study 1: Anticancer Mechanism

A study conducted on Novikoff hepatoma cells revealed that treatment with this compound led to a significant decrease in cell proliferation. The study highlighted the compound's ability to inhibit DNA synthesis by up to 72% at certain concentrations .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated a strong inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The spiro[4.5]decane triazole scaffold is shared among analogs, but substituents critically influence activity and pharmacokinetics:

Compound Name Key Substituents Molecular Weight (g/mol) logP Hydrogen Bond Acceptors/Donors
Target Compound m-Tolyl (2-position), 3,5-dimethylphenylacetamide ~440–460* ~4.3* 6 acceptors, 2 donors
N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-...acetamide 3,4-Dimethylphenyl (2-position), 5-chloro-2-methylphenylacetamide 438.96 4.3493 6 acceptors, 2 donors
N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-...acetamide 3-Fluorophenyl (1-position), cyclohexylamino (4-position) 491.6 N/A 5 acceptors, 3 donors
N-(3,5-dimethoxyphenyl)-2-({8-ethyl-3-phenyl-...sulfanyl)acetamide Sulfanyl bridge, 3,5-dimethoxyphenylacetamide, ethyl group (8-position) ~470–490* N/A 7 acceptors, 2 donors

Notes:

  • Halogen vs. Alkyl Substituents : The chloro group in increases lipophilicity (logP 4.35) compared to the methyl groups in the target compound. Fluorine in may enhance metabolic stability but reduces logP slightly.
  • Aromatic Ring Diversity : The 3,5-dimethylphenyl group in the target compound balances steric bulk and lipophilicity, whereas the 3,4-dimethylphenyl in may enhance target binding through π-π interactions.

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight : Analogs range from 438.96 to 491.6 g/mol. The target compound (~440–460 g/mol) is near the upper limit for oral bioavailability, similar to and , while ’s sulfanyl group adds molecular weight.
  • logP and Solubility : The target compound’s logP (~4.3) suggests moderate lipophilicity, favorable for passive diffusion. The chloro analog has a similar logP, whereas polar groups in and may lower logP but improve solubility.
  • Hydrogen Bonding: All analogs have 2–3 donors and 5–7 acceptors, aligning with Rule of Five guidelines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.